molecular formula C16H11N5O2S B2962158 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034266-55-0

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2962158
CAS RN: 2034266-55-0
M. Wt: 337.36
InChI Key: KHGANQSAKDNXBO-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, commonly known as FPMTB, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FPMTB belongs to the class of benzo[c][1,2,5]thiadiazole derivatives, which have been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, including those incorporating furan, pyrazine, and thiadiazole moieties, are of significant interest due to their diverse pharmacological activities. The synthesis of these compounds often involves complex reactions to introduce various substituents, aiming to explore their biological and chemical properties. For instance, the synthesis and transformations of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole highlight the methodologies involved in crafting heterocyclic compounds with potential bioactive properties (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antimicrobial and Anticancer Activities

Research on pyrazine and thiadiazole derivatives has demonstrated significant antimicrobial and anticancer activities, indicating the therapeutic potential of these heterocycles. For example, a study on pyridine, thioamide, thiazole, and pyrano[2,3-d]thiazole derivatives revealed their high cytotoxicity against cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-16(10-3-4-11-12(8-10)21-24-20-11)19-9-13-15(18-6-5-17-13)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGANQSAKDNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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